2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol
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Overview
Description
2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol is a complex organic compound that features a combination of phenol, pyrazole, and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common route involves the reaction of 4-methyl-1-phenyl-1H-pyrazole with potassium tetrachloroplatinate (II) under reflux conditions in a 2-ethoxyethanol–water mixture
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone under appropriate conditions.
Reduction: The pyrazole ring can be reduced to a pyrazoline derivative.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield a quinone derivative, while reduction of the pyrazole ring would produce a pyrazoline compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving phenol and pyrazole derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol depends on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol
- 2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-ethoxybenzyl)oxy]phenol
- 2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-hydroxybenzyl)oxy]phenol
Uniqueness
The uniqueness of 2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of both ethoxy and methoxy groups could influence its solubility, reactivity, and interactions with biological targets.
Properties
Molecular Formula |
C26H26N2O5 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(3-methoxyphenyl)methoxy]phenol |
InChI |
InChI=1S/C26H26N2O5/c1-4-31-23-10-5-6-11-24(23)33-26-17(2)27-28-25(26)21-13-12-20(15-22(21)29)32-16-18-8-7-9-19(14-18)30-3/h5-15,29H,4,16H2,1-3H3,(H,27,28) |
InChI Key |
QTRYPEFGDUWPMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)OC)O)C |
Origin of Product |
United States |
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